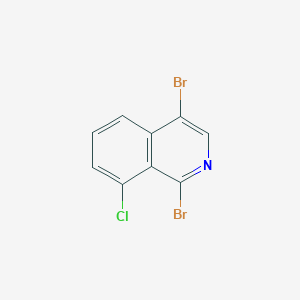

1,4-Dibromo-8-chloroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4Br2ClN |

|---|---|

Molecular Weight |

321.39 g/mol |

IUPAC Name |

1,4-dibromo-8-chloroisoquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-4-13-9(11)8-5(6)2-1-3-7(8)12/h1-4H |

InChI Key |

YYIPFZXJXHZMTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=C2Br)Br |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 1,4 Dibromo 8 Chloroisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium and nickel, are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.gov For a substrate like 1,4-dibromo-8-chloroisoquinoline, the differential reactivity of the C-Br and C-Cl bonds, as well as the electronic differences between the pyridine (B92270) and benzene (B151609) rings of the isoquinoline (B145761) core, allows for selective functionalization.

The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation, reacting an organoboron compound with a halide or pseudohalide. nih.gov In the case of this compound, the reaction's regioselectivity is governed by several competing factors.

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F. rsc.org Based on this trend, the two bromide substituents at the C1 and C4 positions of this compound are expected to be more reactive than the chloride at the C8 position.

The position of the halogen on the heterocyclic ring system also plays a critical role. For polyhalogenated heteroaromatics, positions on the electron-deficient pyridine ring are typically more susceptible to oxidative addition with Pd(0) than positions on the annelated, more electron-rich benzene ring. chemrxiv.org In isoquinoline, the C1 and C4 positions are part of the pyridyl ring, while the C8 position is on the benzo-ring. This further suggests that coupling will preferentially occur at C1 or C4 over C8.

The differentiation between the two identical C-Br bonds at C1 and C4 presents a more subtle challenge. chemrxiv.org In analogous systems like polyhalogenated pyridazines, coupling often favors the position alpha to a ring nitrogen. chemrxiv.org For isoquinoline, the C1 position is alpha to the nitrogen atom, suggesting it may be the more reactive site compared to C4.

However, predicting site-selectivity is not always straightforward and can be influenced by complex electronic and steric factors. For instance, in a surprising deviation from the general trend, 4,7-dibromo-1-chloroisoquinoline (B3253447) undergoes Suzuki-Miyaura coupling selectively at the C7 position on the benzo-ring, demonstrating that outcomes can be substrate-specific. rsc.orgrsc.org

| Substrate | Reactive Position(s) | Observation |

| Dihaloquinolines | C2 > C4 | 2,4-Dihaloquinolines preferentially undergo coupling at the C2 position. rsc.org |

| Dihaloisoquinolines | C1 or C7 | 1,3-Dihalo- and 1,6-dichloroisoquinolines react selectively at C1, but 4,7-dibromoisoquinoline (B2552341) reacts at C7. rsc.org |

| 4,7-Dibromo-1-chloroisoquinoline | C7 | Coupling is favored on the annelated benzo-ring over the pyridyl ring. rsc.org |

| Polyhalogenated Pyridazines | C3 > C5 | Coupling is favored at the C3 position, which is alpha to a nitrogen atom. chemrxiv.org |

The choice of phosphine (B1218219) ligand is a powerful tool for controlling the regioselectivity of Suzuki-Miyaura reactions on polyhalogenated substrates. nih.gov The ligand's steric and electronic properties can influence the palladium catalyst's activity and selectivity, sometimes overriding the inherent electronic preferences of the substrate. nih.gov

Sterically hindered, electron-rich alkylphosphine ligands are known to favor the formation of highly reactive, monoligated palladium complexes that can accelerate oxidative addition and other key steps in the catalytic cycle. researchgate.net The use of bulky ligands can also introduce steric hindrance around the metal center, potentially directing the catalyst to the less sterically encumbered halogen position on the substrate.

The divergent reactivity based on ligand choice has been clearly demonstrated. For example, the site-selectivity of Suzuki coupling on 3,5-dichloropyridazine (B104411) can be inverted by switching the phosphine ligand. While a bidentate ligand like dppf favors reaction at the C3 position, the use of a bulky monodentate ligand like Q-phos directs the coupling to the C5 position. nih.gov This ligand-dependent selectivity could, in principle, be applied to selectively functionalize either the C1 or C4 position of this compound.

| Substrate | Catalyst/Ligand | Major Product | Reference |

| 3,5-Dichloropyridazine | Pd(OAc)₂ / dppf | Coupling at C3 | nih.gov |

| 3,5-Dichloropyridazine | Pd(OAc)₂ / Q-phos | Coupling at C5 | nih.gov |

The Suzuki-Miyaura reaction accommodates a wide variety of organoboron reagents, including boronic acids (RB(OH)₂), boronate esters (e.g., pinacol (B44631) esters, R-B(pin)), and organotrifluoroborates (R-BF₃K). nih.govwikipedia.org These reagents are generally stable, commercially available, and have low toxicity. nih.gov The reaction is initiated by activation of the organoboron species with a base to form a more nucleophilic "ate" complex, which then participates in the transmetalation step. wikipedia.org

The scope of this coupling is broad, as demonstrated in the synthesis of isoquinolinone derivatives. In one study, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one was successfully coupled with a diverse range of pyrimidinyl boronic acids and their corresponding pinacol esters. rsc.org The reactions proceeded in good yields with both electron-rich and electron-poor pyrimidine (B1678525) partners, showcasing the functional group tolerance of the method. rsc.org A similar approach could be employed for the elaboration of this compound.

| Isoquinolinone Substrate | Pyrimidinyl Boronic Acid/Ester | Yield |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 2-(4-Methoxyphenyl)pyrimidin-5-ylboronic acid | 98% |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 2-(4-Ethoxyphenyl)pyrimidin-5-ylboronic acid | 95% |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 2-(Dimethylamino)pyrimidin-5-ylboronic acid | 92% |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 2-(Piperidin-1-yl)pyrimidin-5-ylboronic acid pinacol ester | 85% |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-ylboronic acid | 40% |

| Data sourced from a study on Suzuki-Miyaura coupling with an 8-chloroisoquinolinone derivative. rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals. For polyhalogenated substrates like this compound, achieving selective amination at one position while preserving the other halogens is a key synthetic challenge.

Research on the related compound 6-bromo-2-chloroquinoline (B23617) provides a valuable blueprint for achieving such selectivity. In that study, chemists were able to achieve selective Buchwald-Hartwig amination of the aryl bromide at C6 in the presence of the more electronically activated heteroaryl chloride at C2. This outcome, which runs counter to the expected reactivity based on the electrophilicity of the carbon centers, was achieved by carefully tuning the reaction conditions, particularly the choice of ligand. The use of the bidentate ligand Xantphos was crucial for favoring the reaction at the less activated C-Br bond.

This precedent suggests that a similar strategy could be applied to this compound. By selecting the appropriate palladium catalyst, ligand (e.g., Xantphos), and base, it should be possible to selectively aminate one of the C-Br positions (at C1 or C4) while leaving the C8-Cl bond untouched for subsequent functionalization.

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Result |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Selective amination at C6 (98% yield) |

| Data from a study on the selective amination of 6-bromo-2-chloroquinoline. |

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, particularly in the activation of less reactive C-Cl bonds. While nickel can be used in various cross-coupling reactions, its application to α-halo-N-heterocycles like 1-haloisoquinolines can be complicated.

Instead of promoting a standard cross-coupling or homocoupling (Ullmann-type) reaction, studies have shown that the reaction of 1-chloroisoquinoline (B32320) with a Ni(0)/dppf catalyst system leads to the formation of a stable, dimeric nickel(II) complex, [{NiCl(μ-2-isoquin)}₂(dppf)]. rsc.org In this structure, two nickel centers are bridged by the dppf ligand and two 2-pyridyl units derived from the oxidative addition of the isoquinoline substrate. rsc.org The formation of this highly stable, catalytically inactive species effectively shuts down the desired catalytic cycle for cross-coupling. rsc.org

This finding demonstrates a specific nickel-mediated coupling pathway for 1-haloisoquinolines that results in a dimeric, bimetallic species rather than a traditional biaryl product from a homocoupling reaction. This deactivating pathway is a critical consideration for any planned nickel-catalyzed transformations involving the C1 position of a 1,4-dihalo-isoquinoline substrate.

Other Coupling Methodologies (e.g., Hiyama, Kumada, Stille)

Beyond the more common Suzuki and Sonogashira reactions, other cross-coupling methodologies can be employed to functionalize halogenated isoquinolines. These methods offer alternative routes that can be advantageous depending on the desired product and the specific substrate.

Hiyama Coupling: This palladium-catalyzed reaction couples organosilanes with organic halides. wikipedia.orgorganic-chemistry.org A key advantage is the low toxicity of the silicon reagents. youtube.com The reaction is activated by a fluoride (B91410) source or a base, which polarizes the silicon-carbon bond, making it susceptible to transmetalation. organic-chemistry.orgyoutube.com The general mechanism involves oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the activated organosilane and subsequent reductive elimination to form the C-C bond. wikipedia.orgnih.gov This method has been successfully applied to the synthesis of various complex molecules, including natural products. youtube.com

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes Grignard reagents (organomagnesium halides) with organic halides, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This method is valued for its use of readily available and economical Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nih.gov It has found application in large-scale industrial syntheses. wikipedia.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of organotin compounds (stannanes) with organic halides. organic-chemistry.orgwikipedia.org It is known for its broad scope and tolerance of a wide variety of functional groups, as organotin reagents are stable and generally unreactive towards many functional groups that are incompatible with other organometallic reagents. organic-chemistry.orglibretexts.org A significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The mechanism follows the standard cross-coupling pathway. wikipedia.org

Table 1: Comparison of Hiyama, Kumada, and Stille Coupling Reactions

| Feature | Hiyama Coupling | Kumada Coupling | Stille Coupling |

| Organometallic Reagent | Organosilane | Grignard Reagent | Organostannane |

| Catalyst | Palladium | Palladium or Nickel | Palladium |

| Key Advantages | Low toxicity of silicon reagents youtube.com | Economical, readily available reagents organic-chemistry.org | Wide functional group tolerance, stable reagents organic-chemistry.orglibretexts.org |

| Key Disadvantages | Requires an activator (fluoride or base) organic-chemistry.org | Limited functional group tolerance due to high reactivity of Grignard reagents wikipedia.org | Toxicity of tin compounds organic-chemistry.org |

Nucleophilic Substitution Reactions of Halogen Substituents

The positions of the halogen atoms on the this compound ring exhibit differential reactivity towards nucleophiles. Generally, halogens on the pyridine ring of the isoquinoline nucleus are more susceptible to nucleophilic substitution than those on the benzene ring. Specifically, the C1 position is highly activated towards nucleophilic attack. youtube.comyoutube.com

The reactivity of halogens in displacement reactions generally follows the trend of I > Br > Cl > F, correlating with the carbon-halogen bond strength. savemyexams.com In the context of this compound, the bromine atoms at the C1 and C4 positions are expected to be more reactive than the chlorine atom at the C8 position. The C1-bromo substituent is particularly prone to displacement due to the electronic influence of the ring nitrogen. Therefore, selective substitution can often be achieved by careful control of reaction conditions.

Oxidative Coupling Reactions

Oxidative coupling reactions provide a powerful method for the synthesis of more complex heterocyclic systems derived from isoquinolines.

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that serves as a mild and selective oxidant. wikipedia.orgalfa-chemistry.com It can facilitate the oxidative coupling of isoquinolines to form N-substituted isoquinolinone derivatives. mdpi.comnih.govresearchgate.net This metal-free method offers an efficient route to isoquinoline-1,3-dione or isoquinoline-1,3,4-trione derivatives under mild conditions. mdpi.comnih.gov The reaction mechanism is proposed to involve the nucleophilic attack of water on an intermediate iodonium (B1229267) salt. mdpi.com

Building upon isoquinolinone scaffolds, further annulation reactions can lead to the construction of complex polycyclic frameworks. For instance, Rh(III)-catalyzed oxidative coupling reactions between isoquinolones and activated olefins can yield tetracyclic products. nih.gov In these transformations, the nitrogen atom of the isoquinolone can act as a directing group, facilitating C-H activation at the ortho position. nih.gov Various synthetic strategies, including cycloaddition reactions, have been developed to access diverse polycyclic isoquinoline-containing compounds. researchgate.netnih.govmdpi.comnih.gov

Reductive Transformations and Dehalogenation Processes

Reductive dehalogenation offers a method to selectively or completely remove halogen substituents from polyhalogenated isoquinolines. This can be a crucial step in a synthetic sequence to arrive at a target molecule with a specific substitution pattern. Catalytic hydrogenation using catalysts like palladium on carbon is a common method for reduction. youtube.com Depending on the catalyst and reaction conditions, it is possible to achieve selective dehalogenation. For instance, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for the potential selective removal of the bromo groups in the presence of the chloro group. Specific reagents and conditions can be tailored to achieve the desired level of dehalogenation. nih.gov

Radical Reactions Involving Halogenated Isoquinolines

Radical reactions provide an alternative set of transformations for functionalizing halogenated isoquinolines. Free-radical halogenation, for example, proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org While less common for aromatic systems than for alkanes, under specific conditions, such as UV irradiation or the use of radical initiators, radical reactions can be induced. wikipedia.org The formation of radical anions of isoquinoline has been studied, providing insight into the electron distribution within the heterocyclic system. rsc.org Furthermore, radical cyclization cascades have been developed for the synthesis of substituted isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides, demonstrating the utility of radical pathways in constructing complex isoquinoline derivatives. acs.org These reactions often proceed under mild, metal-free conditions. acs.orgthieme-connect.dethieme-connect.de

Derivatization and Advanced Functionalization Strategies

Selective Introduction of Functional Groups at Halogenated Positions

The selective functionalization of 1,4-Dibromo-8-chloroisoquinoline hinges on the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. In palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. wikipedia.orgwikipedia.orgfishersci.co.uk This inherent difference allows for chemoselective reactions at the more labile C-Br bonds at positions 1 and 4, while the more robust C-Cl bond at position 8 remains intact under controlled conditions.

This selectivity provides a direct route to introduce a variety of functional groups, including aryl, alkynyl, and amino moieties, at specific positions on the isoquinoline (B145761) ring. For instance, a Suzuki coupling can be employed to forge a new carbon-carbon bond by reacting one of the bromo positions with a boronic acid. wikipedia.orgorganic-chemistry.org Similarly, a Sonogashira coupling can introduce an alkyne group, a valuable handle for further transformations. wikipedia.orgorganic-chemistry.orglibretexts.org The Buchwald-Hartwig amination offers a powerful method for creating carbon-nitrogen bonds, introducing primary or secondary amines to the isoquinoline core. wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.org

The choice of catalyst, ligand, base, and reaction conditions can be fine-tuned to favor mono-functionalization, providing a stepping stone for further derivatization.

Table 1: Representative Selective Functionalization Reactions

| Reaction Type | Coupling Partner | Target Position(s) | Typical Catalyst/Ligand | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C-1 or C-4 | Pd(PPh₃)₄, PdCl₂(dppf) | 1-Aryl-4-bromo-8-chloroisoquinoline |

| Sonogashira Coupling | Terminal alkyne | C-1 or C-4 | PdCl₂(PPh₃)₂/CuI | 1-Alkynyl-4-bromo-8-chloroisoquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-1 or C-4 | Pd₂(dba)₃/XPhos | 1-Amino-4-bromo-8-chloroisoquinoline |

Exploitation of Differential Halogen Reactivity for Sequential Functionalization

Building upon the principles of selective functionalization, the distinct reactivities of the three halogen atoms can be exploited for sequential, site-specific modifications. This powerful strategy allows for the programmed construction of highly complex and unsymmetrically substituted isoquinolines. A typical approach involves a stepwise functionalization beginning with the most reactive sites (C-Br) and proceeding to the least reactive site (C-Cl).

Furthermore, the electronic environments of the C-1 and C-4 positions are non-equivalent. The C-1 position is adjacent to the ring nitrogen, which can influence its reactivity compared to the C-4 position. This subtle difference can potentially be exploited to achieve selective functionalization between the two bromine atoms under carefully optimized conditions, before addressing the final chlorine atom.

A hypothetical, yet chemically sound, sequence could involve:

A mild, copper-free Sonogashira coupling to selectively introduce an alkyne at the more reactive C-4 position. libretexts.orgresearchgate.net

A subsequent Suzuki coupling under slightly more forcing conditions to install an aryl group at the remaining C-1 bromine position. libretexts.orgharvard.edu

Finally, a Buchwald-Hartwig amination under harsher conditions (e.g., higher temperature, stronger base) to substitute the robust C-8 chloro group. amazonaws.com

This stepwise approach provides unparalleled control over the final molecular architecture, enabling the synthesis of precisely defined, tri-substituted isoquinoline derivatives.

Table 2: Hypothetical Sequential Functionalization Pathway

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Selective Sonogashira Coupling | Terminal Alkyne, Pd-catalyst, Base (e.g., Et₃N), Room Temp. | 1-Bromo-4-alkynyl-8-chloroisoquinoline |

| 2 | Selective Suzuki Coupling | Arylboronic Acid, Pd-catalyst, Base (e.g., K₂CO₃), 80 °C | 1-Aryl-4-alkynyl-8-chloroisoquinoline |

| 3 | Buchwald-Hartwig Amination | Amine, Pd-catalyst, Base (e.g., NaOtBu), 110 °C | 1-Aryl-4-alkynyl-8-aminoisoquinoline |

Multi-Component Reactions for Isoquinoline Scaffold Elaboration

While sequential functionalization modifies a pre-existing scaffold, multi-component reactions (MCRs) offer a convergent and highly efficient alternative for elaborating the isoquinoline core. organic-chemistry.orgbeilstein-journals.org MCRs allow for the assembly of complex molecules from three or more starting materials in a single synthetic operation, rapidly building molecular diversity. nih.govharvard.edu

In the context of isoquinoline synthesis, strategies such as the one developed by Myers and coworkers demonstrate the power of this approach. nih.govharvard.edu This method involves the condensation of lithiated o-tolualdehyde imines with nitriles, followed by trapping with various electrophiles, to construct polysubstituted isoquinolines. nih.gov By varying the components, a wide array of substituents can be introduced at positions C-1, C-3, and C-4 in one pot. nih.govharvard.edu

This approach is not a direct derivatization of this compound but represents a powerful parallel strategy for scaffold elaboration. It enables the creation of analogs with substitution patterns that may be inaccessible through traditional cross-coupling, providing a complementary tool for generating diverse isoquinoline libraries.

Table 3: Example of a Multi-Component Isoquinoline Synthesis

| Component 1 | Component 2 | Component 3 (Electrophile) | Resulting Isoquinoline Structure | Reference |

|---|---|---|---|---|

| Lithiated o-tolualdehyde tert-butylimine | Benzonitrile | Methyl iodide | 4-Methyl-3-phenylisoquinoline | nih.gov |

| Lithiated o-tolualdehyde tert-butylimine | Acetonitrile (B52724) | Hexachloroethane | 4-Chloro-3-methylisoquinoline | nih.gov |

Synthesis of Highly Substituted and Diverse Isoquinoline Analogs

The culmination of selective, sequential, and multi-component strategies provides a formidable platform for the synthesis of highly substituted and structurally diverse isoquinoline analogs. The this compound scaffold acts as a chameleonic building block, where each halogen serves as a latent functional group waiting to be unveiled through tailored chemical transformations.

By combining these methodologies, chemists can design and execute synthetic routes to novel isoquinolines with a high degree of precision. For example, a Suzuki coupling at C-4 could be followed by a Buchwald-Hartwig amination at C-1, leaving the C-8 chloro group available for a final nucleophilic aromatic substitution or another cross-coupling reaction. This modularity is essential for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The ability to introduce a wide range of substituents—from simple alkyl and aryl groups to complex heterocyclic systems—at three distinct and specific locations on the isoquinoline framework underscores the immense synthetic potential of this halogenated scaffold. Current time information in Bangalore, IN.

Table 4: Summary of Potential Substituent Diversity

| Position | Halogen | Potential Functionalization Methods | Example Substituents Introduced |

|---|---|---|---|

| C-1 | Bromo | Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille | Aryl, Heteroaryl, Alkynyl, Amino, Alkenyl, Alkyl |

| C-4 | Bromo | Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille | Aryl, Heteroaryl, Alkynyl, Amino, Alkenyl, Alkyl |

| C-8 | Chloro | Buchwald-Hartwig, Nucleophilic Aromatic Substitution | Amino, Alkoxy, Thiolates |

Theoretical and Computational Studies

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons and the nature of chemical bonds within 1,4-dibromo-8-chloroisoquinoline are fundamental to its chemical behavior. Computational methods allow for a detailed analysis of its electronic landscape, predicting how and where it is likely to react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org For a molecule like this compound, the distribution and energy of these orbitals are key to understanding its behavior.

HOMO (Highest Occupied Molecular Orbital): As the orbital holding the most energetic electrons, the HOMO acts as the nucleophile or electron donor in a reaction. libretexts.org In electrophilic aromatic substitution, an electrophile will preferentially attack the carbon atoms where the HOMO has the greatest electron density. youtube.com For halogenated isoquinolines, the electron-withdrawing nature of the halogen atoms generally lowers the energy of the HOMO, making the molecule less reactive towards electrophiles than unsubstituted isoquinoline (B145761).

LUMO (Lowest Unoccupied Molecular Orbital): As the lowest-energy empty orbital, the LUMO is electrophilic and accepts electrons from a nucleophile. libretexts.org The positions on the molecule where the LUMO is largest are the most susceptible to nucleophilic attack. The presence of three halogen atoms (two bromine, one chlorine) is expected to significantly lower the LUMO energy of this compound, making it a good candidate for nucleophilic aromatic substitution reactions.

FMO theory, therefore, provides a qualitative framework for predicting the reactivity of halogenated isoquinolines, which can be quantified through more advanced computational models. wikipedia.orgwpmucdn.com

The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, forming two radicals. It is a critical parameter for predicting the regioselectivity of reactions where bond cleavage is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions. nih.gov

Computational methods like Density Functional Theory (DFT) can accurately calculate BDEs. General trends show that for aryl halides, the C-X bond strength increases in the order C-I < C-Br < C-Cl < C-F. researchgate.net This trend is crucial for predicting reactivity in molecules with multiple, different halogen atoms. For this compound, the C-Br bonds at positions 1 and 4 are expected to be significantly weaker than the C-Cl bond at position 8. nih.govucsb.edu

This difference in bond strength is a primary determinant of selectivity in reactions like Suzuki, Stille, or Heck couplings, where the first step is the oxidative addition of the C-X bond to a low-valent metal catalyst (e.g., Palladium(0)). The reaction will preferentially occur at the site of the weakest carbon-halogen bond. nih.gov

| Bond Type | Typical BDE (kcal/mol) | Expected Reactivity in Oxidative Addition |

|---|---|---|

| Aryl C-Cl | ~93-100 | Lower |

| Aryl C-Br | ~78-85 | Higher |

Prediction of Regioselectivity in Halogenated Isoquinoline Transformations

Regioselectivity—the preference for reaction at one position over another—is a key challenge in the functionalization of polyhalogenated molecules. For this compound, computational chemistry can predict which of the three halogen atoms is most likely to react under specific conditions.

As established by BDE calculations, palladium-catalyzed cross-coupling reactions are predicted to be highly selective. nih.gov The oxidative addition of a Pd(0) catalyst would occur preferentially at either the C1-Br or C4-Br bond over the much stronger C8-Cl bond. researchgate.net

Distinguishing between the C1 and C4 positions is more nuanced. The final regioselectivity would depend on a combination of factors, including:

Electronic Effects: The precise electron density at each carbon, influenced by the nitrogen atom and the other halogens.

Steric Hindrance: The accessibility of each site to the bulky metal catalyst. The C1 position, being adjacent to the fused benzene (B151609) ring and the nitrogen atom, might experience different steric constraints than the C4 position.

Computational methods can model the transition states for oxidative addition at both the C1 and C4 positions. The pathway with the lower activation energy would be the favored one, thus predicting the major product. nih.gov Studies on dichloropyrimidines, for example, have shown that the preference for C4 over C2 is due to the more favorable oxidative addition at the C4-chlorine bond. researchgate.net

Mechanistic Insights into Catalytic Cycles via Computational Modeling

Computational modeling allows chemists to visualize and analyze entire catalytic cycles, providing deep mechanistic understanding that is often difficult to obtain experimentally. researchgate.net For a cross-coupling reaction involving this compound, DFT calculations can illuminate each elementary step:

Oxidative Addition: Modeling confirms the preference for C-Br bond cleavage over C-Cl by calculating the respective activation barriers. nih.gov

Transmetalation: The energy profile for the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) to the palladium center can be computed.

Reductive Elimination: The final step, where the new C-C bond is formed and the catalyst is regenerated, is also modeled to determine its energetic feasibility.

By calculating the energies of all intermediates and transition states, a complete free energy profile for the catalytic cycle can be constructed. acs.org This not only explains the observed regioselectivity and efficiency but can also be used to predict the effect of changing ligands, solvents, or temperature, thereby guiding the optimization of reaction conditions. researchgate.net

Investigation of Solvent Effects on Electronic Properties of Halogenated Isoquinoline Derivatives

The solvent is not merely an inert medium but can significantly influence reaction outcomes by altering the electronic properties of the reactants and intermediates. Computational models, often using a polarizable continuum model (CPCM), can simulate these effects. nih.gov For halogenated isoquinolines, solvents can impact fluorescence properties and reaction kinetics through specific interactions. nih.govnih.gov Studies have shown that halogenated solvents, in particular, can lead to increased fluorescence quantum yields in certain isoquinolinium derivatives, an effect attributed to specific halogen-π interactions. nih.govnih.gov

A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a nucleophile, such as the π-electron cloud of an aromatic ring. nih.govnih.gov These halogen-π interactions can play a crucial role in molecular recognition, crystal engineering, and protein-ligand binding. rsc.orgresearchgate.netmdpi.com

For this compound, the bromine and chlorine atoms can act as halogen bond donors, interacting with π-systems of solvent molecules or other reagents. nih.gov Computational studies can map the electrostatic potential surface of the molecule, identifying the positive σ-holes on the halogen atoms and predicting the geometry and strength of potential halogen-π bonds. nih.govrsc.org The stability of these interactions can be influenced by the solvent environment; polar solvents can sometimes destabilize halogen bonds by competing for the interacting partners. nih.gov Understanding these subtle forces is essential for predicting the molecule's behavior in complex environments like a catalytic reaction mixture or a biological system.

Theoretical Analysis of Electronic Transitions and Spectroscopic Signatures

Theoretical studies on this compound, typically employing methods like Time-Dependent Density Functional Theory (TD-DFT), are crucial for elucidating the nature of its electronic transitions and predicting its spectroscopic characteristics. These transitions, which involve the promotion of electrons from occupied to unoccupied molecular orbitals, are fundamental to the molecule's absorption of ultraviolet-visible (UV-Vis) light.

The electronic structure of the isoquinoline core is significantly perturbed by the presence of three halogen substituents. The bromine atoms at positions 1 and 4, and the chlorine atom at position 8, exert both inductive and resonance effects. These effects modulate the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Research Findings:

Nature of Electronic Transitions: The lowest energy electronic transitions in similar halogenated aza-aromatic systems are typically of the π → π* type, localized on the aromatic system. The halogen atoms, with their lone pairs of electrons, can also participate in n → π* transitions, although these are often weaker.

Influence of Halogenation: The position and nature of the halogen atoms are critical in determining the absorption maxima (λmax). The heavy bromine atoms, in particular, can induce a bathochromic (red) shift in the absorption spectrum compared to non-halogenated isoquinoline due to their polarizability and the extension of the conjugated system.

Spectroscopic Signatures: Theoretical calculations can predict the oscillator strengths of these transitions, which correlate with the intensity of absorption peaks. This allows for a theoretical prediction of the UV-Vis absorption spectrum.

Below is an interactive data table summarizing the theoretically calculated electronic transitions for a model system based on halogenated isoquinolines.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 295 | 0.08 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 270 | 0.25 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is illustrative and based on general principles of computational studies on similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies in Halogenated Isoquinoline Series

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. For halogenated isoquinolines, QSAR studies are instrumental in understanding how different halogen substituents modulate the selectivity and potency of these compounds for various biological targets.

The chemical basis for selectivity modulation through halogen substituents is rooted in their influence on several key molecular properties, which are used as descriptors in QSAR models.

Key Molecular Descriptors Influenced by Halogenation:

Electronic Properties: The electronegativity and polarizability of chlorine and bromine atoms significantly alter the electron distribution in the isoquinoline ring. Descriptors such as atomic charges, dipole moment, and HOMO/LUMO energies are critical. For instance, increased electronegativity at certain positions can enhance interactions with specific residues in a protein's binding pocket. nih.gov

Steric Factors: The size of the halogen atoms (van der Waals radius) plays a significant role in the steric compatibility of the molecule with its binding site. Descriptors related to molecular volume, surface area, and specific steric parameters are used to model these effects. The larger size of bromine compared to chlorine can lead to different binding orientations and affinities. nih.gov

A typical QSAR study on a series of halogenated isoquinolines would involve the development of a mathematical equation that relates these descriptors to a measured biological response (e.g., IC50).

An illustrative QSAR model might take the following form:

log(1/IC50) = β0 + β1(logP) + β2(HOMO energy) + β3*(van der Waals Volume)

This equation allows researchers to predict the activity of new, unsynthesized halogenated isoquinoline derivatives and to prioritize the synthesis of compounds with potentially improved selectivity and potency. The insights gained from such models are pivotal in the rational design of new therapeutic agents. nih.gov

Below is an interactive data table showcasing a hypothetical set of descriptors for a series of halogenated isoquinolines used in a QSAR study.

| Compound | Halogen Substituent(s) | logP | HOMO Energy (eV) | van der Waals Volume (ų) |

| 1 | 8-Chloro | 3.2 | -6.5 | 150 |

| 2 | 1,4-Dibromo | 4.1 | -6.8 | 180 |

| 3 | 1,4-Dibromo-8-chloro | 4.5 | -7.0 | 195 |

| 4 | 1-Bromo-8-chloro | 3.8 | -6.7 | 170 |

Note: The data in this table is for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Role as Versatile Synthetic Building Blocks

The trifunctional nature of 1,4-Dibromo-8-chloroisoquinoline, stemming from its three halogen substituents, makes it an exceptionally valuable starting material for chemical synthesis. The differing reactivity of the bromine and chlorine atoms, as well as their distinct locations on the pyridine (B92270) and benzene (B151609) rings of the isoquinoline (B145761) core, allows for controlled, stepwise modifications.

The isoquinoline nucleus is a "privileged scaffold," appearing in numerous natural products, pharmaceuticals, and functional materials. nih.govnih.gov The presence of multiple halogen atoms on this compound provides reactive handles for constructing more intricate and highly substituted heterocyclic systems through various cross-coupling reactions. rwth-aachen.de

The key to its utility lies in the differential reactivity of its C-X bonds (C-Br vs. C-Cl) in metal-catalyzed reactions like the Suzuki-Miyaura coupling. organic-chemistry.org The general order of reactivity for halides in such reactions is I > Br > Cl. wikipedia.org This hierarchy allows for selective functionalization. The two bromide groups at the C1 and C4 positions are expected to react preferentially over the chloride group at the C8 position. Furthermore, the C1 position of the isoquinoline ring is particularly susceptible to nucleophilic substitution, adding another layer of selective reactivity. uop.edu.pk This enables chemists to introduce different molecular fragments at specific sites in a controlled sequence, paving the way for the synthesis of complex, multi-functionalized isoquinolines that would be difficult to access through other methods. rsc.orgorganic-chemistry.org

Table 1: Predicted Reactivity of Halogen Positions in this compound

| Position | Halogen | Ring Type | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Notes |

| C1 | Bromo | Pyridine | High | Activated towards nucleophilic substitution and cross-coupling. uop.edu.pk |

| C4 | Bromo | Pyridine | High | Amenable to standard cross-coupling conditions. researchgate.net |

| C8 | Chloro | Benzene | Low | Requires more forcing/specialized catalyst systems for cross-coupling. |

This selective functionalization is critical for building libraries of compounds for drug discovery or for fine-tuning the properties of materials.

Divergent synthesis is a powerful strategy that allows for the creation of a wide range of structurally distinct molecules from a single, common intermediate. nih.govnih.gov this compound is an ideal candidate for such an approach due to its three distinct and orthogonally reactive sites. By carefully choosing reaction conditions, catalysts, and coupling partners, a chemist can selectively address each halogen, leading to a cascade of diverse products.

For example, a mild Suzuki coupling could first functionalize the C4-bromo position. The resulting product could then be subjected to a different type of reaction, such as a Stille or Sonogashira coupling, at the still reactive C1-bromo position. Finally, under more forcing conditions, the C8-chloro position could be modified, for instance, via a Buchwald-Hartwig amination. Changing the order of these reactions or the nature of the coupling partners would lead to a different set of final products, all originating from the same starting material. This highlights the compound's role as a central hub for generating molecular diversity.

Development of Functional Organic Materials

The electronic properties and rigid, planar structure of the isoquinoline core, combined with the influence of halogenation, make this compound a promising platform for designing new organic materials.

The isoquinoline framework is a known chromophore, and its derivatives have been explored as precursors for dyes. researchgate.netwikimedia.org The introduction of halogens can significantly modify the photophysical properties of an aromatic system, often leading to a bathochromic (red) shift in absorption and emission spectra. nih.gov This effect is due to the influence of the halogens on the molecule's frontier molecular orbitals.

More importantly, the three halogen atoms serve as anchor points for attaching other groups that can tune the color and performance of a dye. By replacing the halogens with electron-donating or electron-withdrawing groups via cross-coupling reactions, the intramolecular charge transfer (ICT) characteristics of the molecule can be precisely engineered, controlling its color. The covalent bonds formed in these modifications, and the inherent stability of the heterocyclic core, contribute to high colorfastness and resistance to fading.

Table 2: Hypothetical Color Tuning via Substitution

| Position Modified | Substituent Type | Expected Effect on Absorption | Potential Color |

| C4 | Electron-Donating Group (e.g., -OMe) | Bathochromic Shift (Red Shift) | Yellow/Orange |

| C1 | Electron-Withdrawing Group (e.g., -CN) | Enhanced ICT | Deep Red/Magenta |

| C1, C4, C8 | Extended π-conjugation (e.g., Aryl groups) | Strong Bathochromic Shift | Blue/Green |

In the field of organic electronics, halogenation is a widely used strategy to fine-tune the electronic properties of materials for applications in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.gov Halogen atoms, being highly electronegative, tend to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This tuning is crucial for optimizing energy level alignment between different layers in a device, which facilitates efficient charge injection, transport, and recombination.

This compound can serve as a core building block for these materials. The rigid isoquinoline structure promotes favorable intermolecular packing for efficient charge transport. The halogen sites can be used to build out larger, conjugated structures necessary for these applications. For example, Suzuki coupling reactions can attach aryl groups to the C1 and C4 positions to create materials for OLED host layers or for electron-accepting units in OPV devices. The remaining C8-chloro group could be used to attach solubilizing groups or to anchor the molecule to a surface.

Liquid crystals are materials that exhibit phases intermediate between a crystalline solid and an isotropic liquid. Their properties are dictated by molecular shape. A typical liquid crystal molecule possesses a rigid core (mesogen) and flexible terminal chains. The isoquinoline ring system, with its inherent rigidity, is a suitable candidate for a mesogenic core. nih.gov

The 1,4,8-substitution pattern of this compound would result in an asymmetric, bent-core (or "banana-shaped") molecule after functionalization. Bent-core liquid crystals are of significant scientific interest because they can form novel mesophases with unique properties, such as ferroelectricity and chirality, even when the molecules themselves are not chiral. By replacing the three halogen atoms with long, flexible alkyl or alkoxy chains, it is possible to design novel bent-core liquid crystals based on this scaffold. The specific architecture could lead to the formation of previously unobserved liquid crystal phases with potential applications in displays and optical sensors.

Contributions to Medicinal Chemistry (focused on scaffold design and structure-activity relationships)

There is no available scientific literature detailing the contributions of this compound to medicinal chemistry. While general principles of using halogenated scaffolds in inhibitor design are well-established, their specific application to this compound has not been reported.

Design Principles for Halogen-Substituted Inhibitors (e.g., rationalizing the impact of halogens on target selectivity)

No studies were found that rationalize the specific impact of the 1,4-dibromo-8-chloro substitution pattern on the isoquinoline scaffold in terms of target selectivity. General principles suggest that the distinct electronic and steric properties of bromine and chlorine at these positions could be exploited to achieve selective interactions within a protein's binding site. For instance, the 8-chloro substituent could influence the conformation of the molecule, while the bromine atoms at the 1 and 4 positions could participate in halogen bonding or occupy specific hydrophobic pockets. However, without experimental data, these remain theoretical considerations.

Catalytic Utility of this compound Derivatives

The potential for this compound or its derivatives to be used in catalysis, for example as ligands for transition metals, has not been documented in the available literature.

As Ligands in Transition Metal-Catalyzed Reactions

There are no published examples of this compound or its derivatives being employed as ligands in transition metal-catalyzed reactions. The nitrogen atom in the isoquinoline ring and the potential for the halogen atoms to coordinate with a metal center suggest that such compounds could theoretically serve as ligands. However, no research has been published to support this hypothesis.

Enabling Novel Synthetic Transformations

No novel synthetic transformations enabled by the use of this compound have been reported. The presence of multiple reactive sites (three carbon-halogen bonds) suggests that this compound could be a versatile building block in organic synthesis, potentially undergoing selective cross-coupling reactions to generate complex molecular architectures. Nevertheless, no specific examples of such applications are available in the scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.